molecular formula C21H25FN4O2 B12726268 Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- CAS No. 162254-25-3

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)-

Cat. No.: B12726268
CAS No.: 162254-25-3
M. Wt: 384.4 g/mol
InChI Key: KIQKZVZZDVFWOL-UHFFFAOYSA-N
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Description

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- typically involves multi-step organic reactions One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde to form an intermediate, which is then cyclized to form the oxazole ringThe reaction conditions generally involve the use of solvents like ethanol or chloroform and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, chloroform, dimethyl sulfoxide (DMSO).

    Catalysts: Potassium carbonate, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- is unique due to its specific combination of the oxazole and piperazine rings, along with the fluorophenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

162254-25-3

Molecular Formula

C21H25FN4O2

Molecular Weight

384.4 g/mol

IUPAC Name

1-[5-[4-(4-fluorophenyl)piperazin-1-yl]pentyl]-[1,3]oxazolo[5,4-b]pyridin-2-one

InChI

InChI=1S/C21H25FN4O2/c22-17-6-8-18(9-7-17)25-15-13-24(14-16-25)11-2-1-3-12-26-19-5-4-10-23-20(19)28-21(26)27/h4-10H,1-3,11-16H2

InChI Key

KIQKZVZZDVFWOL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCCN2C3=C(N=CC=C3)OC2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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